1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea

TrkA kinase inhibition pain therapeutics kinase selectivity profiling

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7) is a tri-substituted urea derivative (molecular formula C17H22N2O3S, MW 334.4 g/mol) that incorporates a thiophene heterocycle, a secondary alcohol-bearing propyl linker, and a 4-methoxyphenethyl terminus. This compound is identified in patent WO2013176970 (assigned to Merck Sharp & Dohme) as a tropomyosin-related kinase A (TrkA) inhibitor, with claimed therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology.

Molecular Formula C17H22N2O3S
Molecular Weight 334.43
CAS No. 1421442-20-7
Cat. No. B2410126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea
CAS1421442-20-7
Molecular FormulaC17H22N2O3S
Molecular Weight334.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CS2)O
InChIInChI=1S/C17H22N2O3S/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21)
InChIKeyYCLXRNOQBNLWRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7): Chemical Identity, Patent Pedigree, and Target Class for Scientific Procurement


1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7) is a tri-substituted urea derivative (molecular formula C17H22N2O3S, MW 334.4 g/mol) that incorporates a thiophene heterocycle, a secondary alcohol-bearing propyl linker, and a 4-methoxyphenethyl terminus [1]. This compound is identified in patent WO2013176970 (assigned to Merck Sharp & Dohme) as a tropomyosin-related kinase A (TrkA) inhibitor, with claimed therapeutic indications spanning chronic pain, neuropathic pain, pruritus, and oncology [2]. The compound is catalogued in the Therapeutic Target Database (TTD) under the designation 'Tri-substituted urea derivative 2,' linked to PMID 28270021 and patent example WO2013176970 Example 2 [3].

Why Generic Substitution of 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7) with Structurally Related Thiophene-Ureas Is Not Supported by Evidence


Tri-substituted ureas bearing thiophene moieties are not pharmacologically interchangeable. The patent disclosure for this compound establishes that specific substitution at both urea nitrogen positions is critical for TrkA kinase inhibitory activity and selectivity over the closely related TrkB and TrkC receptors [1]. Closest structural analogs lacking the 4-methoxyphenethyl group—such as 1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea (CAS 1396850-83-1) or 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea (CAS 1421524-18-6)—are not claimed as TrkA inhibitors and derive from entirely distinct chemical series [2][3]. Furthermore, the broader thiophene urea class encompasses compounds targeting S6K (p70 S6 kinase-1), glucagon receptors, and bacterial urease, underscoring that minor structural modifications redirect target engagement across unrelated protein families [4].

Quantitative Differentiation Evidence for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7) Versus Comparator Compounds: A Technical Procurement Guide


Target Class Differentiation: TrkA Kinase Inhibition Versus S6K Activity in Thiophene-Urea Chemical Space

Patent WO2013176970 explicitly claims 1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea as a TrkA inhibitor, with the 4-methoxyphenethyl substituent identified as a key pharmacophoric element for TrkA engagement that is absent in S6K-targeted thiophene ureas [1]. In contrast, the thiophene urea series reported by Ye et al. (2011) was optimized for S6K1 inhibition and demonstrated selectivity over a panel of 43 kinases, but these compounds lack the 4-methoxyphenethyl extension and show no TrkA activity [2]. This differential target engagement demonstrates that the 4-methoxyphenethyl group redirects the pharmacological trajectory from the S6K/mTOR pathway to the TrkA/neurotrophin signaling axis.

TrkA kinase inhibition pain therapeutics kinase selectivity profiling

Structural Differentiation: 4-Methoxyphenethyl Substituent Versus Thiophene-Only or Phenyl-Only Analogs

The 4-methoxyphenethyl group at the N'-position of the urea scaffold distinguishes CAS 1421442-20-7 from the closest commercially catalogued analogs. 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea (CAS 1396850-83-1) bears a thiophene at both urea termini (C12H14N2O2S2, MW 282.4), while 3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea (CAS 1421524-18-6) introduces a thiophen-2-ylmethyl group (C13H16N2O2S2, MW 296.4) [1][2]. The target compound (C17H22N2O3S, MW 334.4) incorporates a 4-methoxyphenethyl extension that increases molecular weight by approximately 52 Da (vs. CAS 1396850-83-1) and introduces a methoxy-substituted aromatic ring capable of participating in π-stacking and hydrophobic interactions with the TrkA ATP-binding pocket [3]. Calculated physicochemical properties (clogP approximately 1.96; TPSA 72.19 Ų) further differentiate this compound from the more polar thiophene-only analogs [4].

structure-activity relationship urea pharmacophore medicinal chemistry sourcing

Patent-Defined Indication Profile Versus Unpatented Thiophene-Urea Analogs Without Therapeutic Annotation

CAS 1421442-20-7 is the only compound among its closest structural analogs with an explicitly defined therapeutic indication profile. The TTD database annotates this compound for chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumours/cancer (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27), all with 'Patented' status under Merck Sharp & Dohme [1]. In contrast, CAS 1396850-83-1, CAS 1421524-18-6, and 1-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea (CAS not publicly indexed in TTD) carry no curated target or indication annotations in authoritative databases, classifying them as screening compounds or synthetic intermediates rather than pharmacologically characterized entities [2]. This evidentiary asymmetry is critical for procurement: the target compound carries a documented (if patent-limited) therapeutic rationale, while analogs lack any verified biological annotation.

therapeutic indication intellectual property drug discovery sourcing

Hydroxypropyl Linker: Hydrogen-Bond Donor/Acceptor Capacity Versus Alkyl-Linker Analogs

The secondary alcohol within the 3-hydroxy-3-(thiophen-2-yl)propyl linker provides both hydrogen-bond donor (OH) and acceptor (O) functionality, enabling bidentate interactions with kinase hinge or DFG-loop residues. This is structurally distinct from analogs employing alkyl-only or ketone-containing linkers. The patent general formula (WO2013176970) encompasses hydroxyl-bearing linkers as a key structural variable for modulating TrkA affinity [1]. In the broader thiophene urea literature, the presence and position of hydroxyl groups within the propyl linker have been shown to influence enzyme inhibitory potency, as seen in urease and lipoxygenase inhibitor series [2]. While direct comparative hydrogen-bond interaction data for this compound are not publicly available, the computed topological polar surface area of 72.19 Ų reflects the contribution of the hydroxyl and urea moieties to the compound's hydrogen-bonding capacity [3].

hydrogen bonding ligand-receptor interaction medicinal chemistry design

Recommended Research and Procurement Application Scenarios for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea (CAS 1421442-20-7)


TrkA-Mediated Pain Pathway Investigation in Preclinical Models

Investigators studying NGF/TrkA signaling in chronic or neuropathic pain models may use this compound as a tool modulator. The patent-based TrkA target annotation and the claimed pain indications [1] position this compound as a starting point for target validation studies, provided that in-house biochemical profiling confirms TrkA inhibitory activity at concentrations consistent with the intended experimental design.

Kinase Selectivity Profiling in Thiophene-Urea Chemical Space

This compound can serve as a reference standard in kinase selectivity panels designed to differentiate TrkA activity from structurally related kinase targets (TrkB, TrkC, S6K) within the thiophene urea chemotype. The structural divergence between the 4-methoxyphenethyl-bearing TrkA series [1] and the S6K-targeted thiophene ureas [2] enables comparative selectivity analysis across these phylogenetically distinct kinase families.

Structure-Activity Relationship Studies on Urea N-Substituent Effects

Medicinal chemistry teams exploring the impact of N-substituent variation on kinase target engagement may employ this compound as the 4-methoxyphenethyl reference point within a matrix of analogs. Systematic comparison with CAS 1396850-83-1 (thiophene-only) and CAS 1421524-18-6 (thiophen-2-ylmethyl) [3] would enable quantitative assessment of how the arylalkyl extension influences TrkA potency, selectivity, and physicochemical properties.

Patent Landscape Analysis and Freedom-to-Operate Evaluation

For industrial research programs developing TrkA-targeted therapeutics, this compound (as WO2013176970 Example 2) represents a key reference structure within the Merck Sharp & Dohme patent estate [1]. Procurement of this specific compound enables direct comparison with internal lead series during freedom-to-operate assessments and supports the design of structurally differentiated backup series.

Quote Request

Request a Quote for 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.